molecular formula C14H20N2O4 B8444833 2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

Cat. No.: B8444833
M. Wt: 280.32 g/mol
InChI Key: XCIXBGCBWCCTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate can be achieved through multicomponent reactions (MCRs). One-pot synthesis methods, such as the Ugi-azide four-component reaction, are commonly used. This involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and one-pot synthesis can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is unique due to its tert-butyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-7-15-6-5-10(11(15)9-16)12(17)19-4/h5-6H,7-9H2,1-4H3

InChI Key

XCIXBGCBWCCTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC(=C2C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 29 g of the compound obtained in Step B (103 mmoles) in 800 mL of dichloroethane there are added in succession 24 g of tosyl chloride (124 mmol), 12.6 mL of methyl 2-chloroacrylate (124 mmol) and then 35 mL of triethylamine (247 mmoles). The whole is stirred at reflux for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate, and the organic phase is washed with a saturated NaCl solution until neutral. After drying over MgSO4, filtration and concentration to dryness, the title product is isolated by chromatography over silica gel (petroleum ether/AcOEt gradient: 0-20%) in the form of a solid.
Name
compound
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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